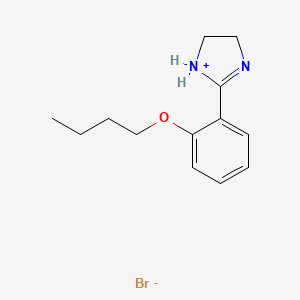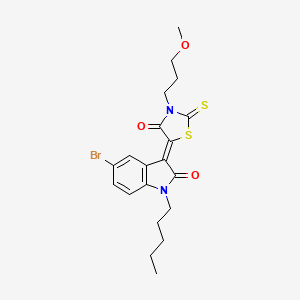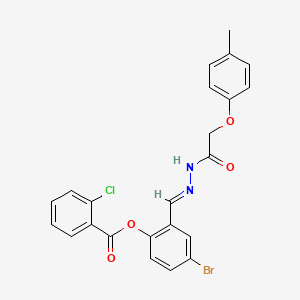![molecular formula C20H22Cl2N6O B15084181 3-(1H-benzotriazol-1-yl)-N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]propanehydrazide](/img/structure/B15084181.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3-Benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide is a complex organic compound that features a benzotriazole moiety and a bis(2-chloroethyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole moiety, followed by the introduction of the bis(2-chloroethyl)amino group. The final step involves the formation of the hydrazide linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-(1H-1,2,3-Benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-(1H-1,2,3-Benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the context of cancer research, where the compound may interfere with the function of proteins involved in cell proliferation.
類似化合物との比較
Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-yl)propanamide: This compound shares the benzotriazole moiety but lacks the bis(2-chloroethyl)amino group.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: Another benzotriazole derivative used as a coupling reagent in peptide synthesis.
Uniqueness
The uniqueness of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide lies in its combination of the benzotriazole moiety and the bis(2-chloroethyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H22Cl2N6O |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
3-(benzotriazol-1-yl)-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C20H22Cl2N6O/c21-10-13-27(14-11-22)17-7-5-16(6-8-17)15-23-25-20(29)9-12-28-19-4-2-1-3-18(19)24-26-28/h1-8,15H,9-14H2,(H,25,29)/b23-15+ |
InChIキー |
PZLHZWGSOUFNNV-HZHRSRAPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl |
正規SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B15084106.png)

![5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084118.png)



![(5E)-5-[2-(Hexyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15084131.png)
![2-(Dipropylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15084136.png)
![5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084150.png)
![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084158.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15084162.png)

![3-Hydroxy-1-(2-methoxyethyl)-4-{4-[(4-methylbenzyl)oxy]benzoyl}-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084188.png)

